molecular formula C15H15ClN6O2 B11486792 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486792
M. Wt: 346.77 g/mol
InChI Key: WODOFUVVZFUKDB-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole intermediates with the pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various therapeutic effects such as inhibition of inflammation, bacterial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer unique biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry research.

Properties

Molecular Formula

C15H15ClN6O2

Molecular Weight

346.77 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15ClN6O2/c1-9-13(16)10(2)22(20-9)8-12-19-15(24-21-12)14(23)18-7-11-5-3-4-6-17-11/h3-6H,7-8H2,1-2H3,(H,18,23)

InChI Key

WODOFUVVZFUKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CC=N3)C)Cl

Origin of Product

United States

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